molecular formula C23H18FN7 B11230002 N~4~-(4-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11230002
M. Wt: 411.4 g/mol
InChI Key: VZYZQSBIRPEPHP-UHFFFAOYSA-N
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Description

N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of fluorophenyl, phenyl, and pyridinyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the pyridinylmethyl group: This can be done through alkylation reactions using pyridinylmethyl halides.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has been explored for various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities, but the presence of different substituents can lead to variations in their properties.

    Pyrimidine derivatives: Compounds with a pyrimidine core may have similar chemical reactivity and biological activities, but the specific substituents can influence their behavior.

    Fluorophenyl compounds: The presence of a fluorophenyl group can enhance the compound’s stability and biological activity, making it a unique feature compared to non-fluorinated analogs.

The uniqueness of N4-(4-FLUOROPHENYL)-1-PHENYL-N6-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H18FN7

Molecular Weight

411.4 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-1-phenyl-6-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H18FN7/c24-17-8-10-18(11-9-17)28-21-20-15-27-31(19-6-2-1-3-7-19)22(20)30-23(29-21)26-14-16-5-4-12-25-13-16/h1-13,15H,14H2,(H2,26,28,29,30)

InChI Key

VZYZQSBIRPEPHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NC4=CC=C(C=C4)F)NCC5=CN=CC=C5

Origin of Product

United States

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